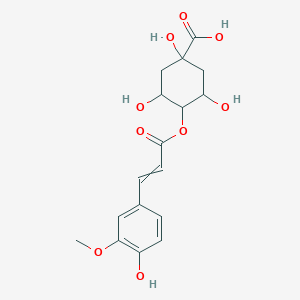
4-O-Feruloylquinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Feruloylquinic acid: is a naturally occurring phenolic compound found in various plant species. It is an ester formed between ferulic acid and quinic acid. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities. It is commonly found in coffee, fruits, and vegetables.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Feruloylquinic acid typically involves the esterification of ferulic acid with quinic acid. One common method is the Knoevenagel condensation reaction, where 4-hydroxy-3-methoxy-benzaldehyde reacts with a malonate ester of quinic acid . The reaction conditions often include the use of a base catalyst and an organic solvent.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as coffee beans and certain fruits. Advanced extraction techniques, including high-performance liquid chromatography (HPLC), are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-O-Feruloylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield ferulic acid and quinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed.
Major Products:
Oxidation: Quinic acid derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Ferulic acid and quinic acid.
Aplicaciones Científicas De Investigación
4-O-Feruloylquinic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-O-Feruloylquinic acid primarily involves its antioxidant properties. It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species (ROS). This compound also modulates the activity of key transcription factors involved in inflammation and induces the expression of phase 2 detoxifying enzymes . These actions help protect cells from oxidative damage and reduce inflammation.
Comparación Con Compuestos Similares
- 5-O-Feruloylquinic acid
- 4-O-Caffeoylquinic acid
- 5-O-Caffeoylquinic acid
- 4-O-Sinapoylquinic acid
Comparison: 4-O-Feruloylquinic acid is unique due to its specific ester linkage between ferulic acid and quinic acid. Compared to 5-O-Feruloylquinic acid, it has a different position of esterification, which can influence its biological activity and antioxidant properties . Similarly, 4-O-Caffeoylquinic acid and 5-O-Caffeoylquinic acid differ in their esterification positions and the type of phenolic acid involved, affecting their overall efficacy and applications .
Propiedades
IUPAC Name |
1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFDSJJVNQXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














